molecular formula C14H21N5O2S B2647083 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-56-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2647083
CAS RN: 1448044-56-1
M. Wt: 323.42
InChI Key: XIJITWAPRYKYSK-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H21N5O2S and its molecular weight is 323.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

COX-2 Inhibition and Anti-inflammatory Applications

Research on similar sulfonamide-containing pyrazole derivatives has shown significant potential in blocking cyclooxygenase-2 (COX-2), which is critical in the development of anti-inflammatory drugs. These studies have led to the identification of potent and selective inhibitors of COX-2, showcasing the structural framework's potential for treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Anticancer and Antimicrobial Properties

Compounds with the sulfonamido moiety have been explored for their cytotoxic activities against tumor and non-tumor cell lines, as well as for inhibitory effects on carbonic anhydrase isoenzymes. Some derivatives have shown promising tumor selectivity, suggesting a potential for cancer treatment and further investigations into their bioactivities (Kucukoglu et al., 2016).

CNS Disorder Treatment Potential

The modification of the sulfonamide structure to include N-alkylation has been found to influence the selectivity and efficacy of compounds acting on the CNS. Specifically, these modifications can yield potent 5-HT7 receptor antagonists with antidepressant-like and pro-cognitive properties, indicating potential applications in the treatment of CNS disorders (Canale et al., 2016).

Antibacterial and Antifungal Applications

Novel heterocyclic compounds containing the sulfonamido group have been synthesized and tested for their antibacterial activity, with some showing high activities against bacterial strains. This highlights the compound's utility as a base for developing new antibacterial agents (Azab et al., 2013).

Enzyme Inhibition for Therapeutic Use

Research has also focused on synthesizing and evaluating pyrazoline benzensulfonamides for their inhibitory activities against human carbonic anhydrase isoenzymes and acetylcholinesterase, with compounds demonstrating low cytotoxicity and potential as enzyme inhibitor candidates (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-9-14(10(2)18(3)16-9)22(20,21)15-8-12-7-13(11-5-6-11)19(4)17-12/h7,11,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJITWAPRYKYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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